molecular formula C38H67NO12 B194049 Oxacyclotetradecane Erythromycin Derivative CAS No. 144604-03-5

Oxacyclotetradecane Erythromycin Derivative

Katalognummer: B194049
CAS-Nummer: 144604-03-5
Molekulargewicht: 729.9 g/mol
InChI-Schlüssel: XBRPMQCVVSGOJB-LUHVZOSXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxacyclotetradecane Erythromycin Derivative typically involves the modification of the erythromycin molecule. One common method includes the protection of specific functional groups followed by selective reactions to introduce the oxacyclotetradecane moiety. For instance, the C-9 keto group of erythromycin can be protected as its oxime, and the C-11 and C-12 hydroxy groups can be transformed into an acetonide using 2-methoxypropene

Industrial Production Methods

Industrial production of this derivative often involves large-scale fermentation processes to produce erythromycin, followed by chemical modification steps. The fermentation is typically carried out using strains of Saccharopolyspora erythraea, and the subsequent chemical modifications are performed in batch reactors under optimized conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Key Chemical Reactions and Modifications

Erythromycin's structure is amenable to various chemical modifications, leading to derivatives with enhanced pharmacological profiles .

Examples of Chemical Modifications:

ModificationReaction DescriptionImpact
2'-EsterificationFormation of esters at the 2' position improves chemical stability and oral bioavailability .Enhanced stability and absorption
oxime formation at the 9 positionReaction with hydroxylamine derivatives to form oximes at the C9 ketone.Modifies pharmacokinetic properties; Roxithromycin is an example of a derivative formed this way .
11,12-Cyclic Carbonate FormationReacting erythromycin A with ethylene carbonate and cesium carbonate to form erythromycin A 11,12-cyclic carbonate .This modification can lead to new derivatives with altered properties .
DesmethylationRemoval of methyl groups at various positions (e.g., 4- and 10- positions) using specific chemical reactions .Alters the molecule's activity and pharmacokinetic profile .
14,15-DehydrationIntroduction of a double bond between C14 and C15, often involving mesylation and base-catalyzed elimination .Creates ketolide derivatives with modified antibacterial activity .
Beckmann RearrangementReaction of the N-9-oxime derivative leading to ring enlargement .Alters the core structure of erythromycin .

Degradation and Stability

Erythromycin is known to undergo degradation under acidic conditions through intramolecular cyclization reactions .

  • Acid-Catalyzed Degradation: Erythromycin decomposes in acidic environments via intramolecular cyclization, forming anhydro forms like anhydroerythromycin (AHE) . AHE contributes to drug-drug interactions by inhibiting hepatic drug oxidation .
  • Stabilization Strategies: Forming salts or esters at the 2' position enhances chemical stability and reduces acid degradation . Enteric coatings protect orally administered erythromycin from gastric acid .

Mechanism of Action Related Reactions

Erythromycin and its derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .

  • Inhibition of Protein Synthesis: By binding to the 50S ribosomal subunit, erythromycin prevents aminoacyl translocation, thereby disrupting the addition of new amino acids to the growing polypeptide chain .
  • Motilin Receptor Agonism: Erythromycin binds to motilin receptors, increasing gut motility . This action is separate from its antimicrobial properties .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has diverse applications across various fields:

Chemistry

  • Model Compound : Utilized for studying modifications of macrolide antibiotics and their chemical reactivity.
  • Reactivity Studies : Investigated for its stability under different chemical conditions.

Biology

  • Antibiotic Resistance Studies : Employed in research aimed at understanding mechanisms of antibiotic resistance in bacteria.
  • In Vitro Activity : Demonstrated activity against various bacterial strains, particularly those resistant to traditional antibiotics.

Medicine

  • Therapeutic Potential : Explored for treating infections caused by resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).
  • Synergistic Effects : Studies indicate that it can enhance the efficacy of other antibiotics when used in combination, such as with oxacillin against MRSA.

Industry

  • Drug Delivery Systems : Used in developing advanced drug delivery systems like nanoparticles and liposomal formulations to improve bioavailability and targeted delivery.

Case Studies and Experimental Data

  • In Vitro Studies Against MRSA
    • A study demonstrated that oxacyclotetradecane erythromycin derivative alone had limited activity against MRSA but showed significant synergistic effects when combined with oxacillin. This combination resulted in a marked decrease in minimum inhibitory concentration (MIC) values, indicating enhanced antibacterial activity.
  • Pharmacokinetic Analysis
    • Research comparing the pharmacokinetics of this compound with other macrolides revealed improved absorption and bioavailability. This was attributed to structural modifications that facilitate better transport across bacterial membranes.
  • Resistance Mechanism Investigation
    • Studies have focused on how this derivative circumvents common resistance mechanisms seen in bacteria. The compound's ability to maintain efficacy despite the presence of certain resistance genes has been documented, making it a valuable candidate for further development.

Wirkmechanismus

The mechanism of action of Oxacyclotetradecane Erythromycin Derivative involves the inhibition of bacterial protein synthesis. The compound binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, preventing the elongation of the peptide chain during translation. This action effectively halts bacterial growth and replication . Additionally, modifications in the derivative can enhance its binding affinity and reduce the likelihood of resistance development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Azithromycin: Known for its extended half-life and improved tissue penetration.

    Telithromycin: A ketolide antibiotic with enhanced activity against resistant strains.

Uniqueness

Oxacyclotetradecane Erythromycin Derivative stands out due to its unique structural modifications that confer increased stability and reduced resistance. Unlike other macrolides, this derivative can form synergistic combinations with other antibiotics, significantly enhancing their efficacy against resistant pathogens .

Biologische Aktivität

The Oxacyclotetradecane Erythromycin Derivative is a modified form of erythromycin, a well-known macrolide antibiotic. This derivative has been engineered to enhance its pharmacological properties, including increased stability, improved bioavailability, and reduced susceptibility to bacterial resistance. Understanding the biological activity of this compound is crucial for its application in treating bacterial infections, especially those caused by resistant strains.

Target and Mode of Action

The primary target of the this compound is the bacterial ribosome , specifically binding to the 23S ribosomal RNA within the 50S subunit. This binding inhibits protein synthesis by preventing the elongation of peptide chains, which is essential for bacterial growth and survival.

Biochemical Pathways

The compound also interacts with other critical components in bacterial cells, such as DNA gyrase , affecting both protein synthesis and DNA replication. This dual action enhances its antibacterial efficacy against a broader range of pathogens.

Pharmacokinetics

Pharmacokinetic studies indicate that derivatives like Roxithromycin exhibit improved absorption and bioavailability compared to erythromycin. The modifications in the chemical structure lead to better tolerability and clinical efficacy. For instance, studies have shown that while the this compound alone has limited activity against MRSA (Methicillin-resistant Staphylococcus aureus), it demonstrates significant synergistic effects when combined with oxacillin.

In Vitro Studies

In laboratory settings, various studies have assessed the biological activity of the this compound:

  • Antimicrobial Activity : The compound has shown effective inhibition against several bacterial strains, including MRSA, when used in combination with other antibiotics.
  • Synergistic Effects : It exhibits high synergism with oxacillin against MRSA ATCC43300 and clinically isolated strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Synergistic Agent
MRSA ATCC433004 µg/mLOxacillin
Clinically Isolated MRSA2 µg/mLOxacillin

Case Study 1: Efficacy Against Multi-Drug Resistant Strains

A study evaluated the efficacy of the this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a notable reduction in bacterial load when combined with traditional antibiotics, suggesting its potential as a therapeutic agent in resistant infections.

Case Study 2: Anti-Malarial Activity

Additionally, derivatives of erythromycin have been investigated for their anti-malarial properties. A study reported that certain erythromycin derivatives showed low micromolar IC50 values against Plasmodium falciparum, highlighting the potential for broader applications beyond antibacterial activity .

Molecular Mechanisms

At a molecular level, the this compound operates through several mechanisms:

  • Inhibition of Protein Synthesis : By binding to ribosomal RNA, it disrupts the normal function of ribosomes.
  • DNA Topoisomerase Inhibition : It has been shown to inhibit DNA topoisomerase in vitro, further impeding bacterial replication processes.

Eigenschaften

IUPAC Name

(3R,4S,5S,6R,7R,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H67NO12/c1-15-27-36(8,44)17-20(2)29(40)21(3)18-38(10,46-14)33(51-35-30(41)26(39(11)12)16-22(4)47-35)23(5)31(24(6)34(43)49-27)50-28-19-37(9,45-13)32(42)25(7)48-28/h17,21-28,30-33,35,41-42,44H,15-16,18-19H2,1-14H3/b20-17+/t21-,22-,23+,24-,25+,26+,27-,28+,30-,31+,32+,33-,35+,36+,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRPMQCVVSGOJB-LUHVZOSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)\C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H67NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478584
Record name Oxacyclotetradecane Erythromycin Derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

729.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144604-03-5
Record name (10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144604-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxacyclotetradecane Erythromycin Derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxacyclotetradecane Erythromycin Derivative
Reactant of Route 2
Oxacyclotetradecane Erythromycin Derivative
Reactant of Route 3
Oxacyclotetradecane Erythromycin Derivative
Reactant of Route 4
Oxacyclotetradecane Erythromycin Derivative
Reactant of Route 5
Oxacyclotetradecane Erythromycin Derivative
Reactant of Route 6
Oxacyclotetradecane Erythromycin Derivative

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.